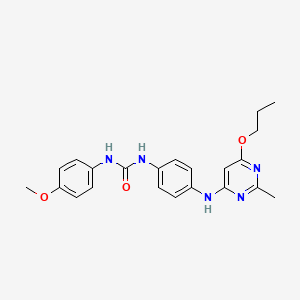

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Description

This urea derivative features a central urea linker bridging two aromatic moieties: a 4-methoxyphenyl group and a 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl group. The pyrimidine ring is substituted with a methyl group at position 2 and a propoxy group at position 6, which influences its electronic and steric properties.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-4-13-30-21-14-20(23-15(2)24-21)25-16-5-7-17(8-6-16)26-22(28)27-18-9-11-19(29-3)12-10-18/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTUIWRYGLYKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves the reaction of 4-methoxyaniline with 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of 4-aminophenyl derivatives.

Substitution: Formation of halogenated aromatic compounds.

Applications De Recherche Scientifique

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Para-Substituted Phenyl Groups

- Fluorophenyl vs. Methoxyphenyl: The compound 1-(4-fluorophenyl)-3-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea (CAS: 946303-65-7) replaces the methoxy group with fluorine at the para position of the phenyl ring. Fluorine’s higher electronegativity and smaller size may enhance target binding through stronger dipole interactions but reduce solubility compared to the methoxy group, which offers moderate hydrophilicity and bulk .

Pyrimidine Substituents

- Propoxy vs. Piperidinyl (ChemDiv D430-2198): The basic piperidine group in 1-(4-methoxyphenyl)-3-(4-{[2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)urea introduces a positively charged nitrogen under physiological conditions, which may improve solubility and hydrogen-bonding capacity . Morpholino (CAS 1402747-28-7): The morpholine group in 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea balances hydrophilicity and steric effects, often improving metabolic stability .

Chalcone Derivatives (Non-Urea Scaffolds)

For example:

- Substitution with iodine (meta position) and fluorine/bromine (para position) in chalcones correlates with lower IC50 values, whereas methoxy groups reduce potency (e.g., compound 2p , IC50 = 70.79 μM) .

- The target compound’s methoxy group may similarly trade potency for improved pharmacokinetic properties.

Pyridine/Pyrimidine-Ureas

- Pyrimidine-ureas with Trifluoromethyl Groups : Compounds like 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (compound 82) exhibit anticancer activity against MCF-7 cells, though specific IC50 values are unreported. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions .

- Target Compound : The absence of trifluoromethyl groups may reduce target affinity but improve synthetic accessibility.

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Substituent Electronegativity : Fluorine or chlorine at the para position of aromatic rings generally enhances binding affinity but may reduce solubility. Methoxy groups offer a balance, as seen in the target compound .

Pyrimidine Modifications: Propoxy groups improve lipophilicity, favoring cell membrane penetration, while morpholino/piperidinyl groups enhance solubility and metabolic resistance .

Urea Linker : The urea moiety provides hydrogen-bonding capacity, critical for interactions with kinase ATP-binding pockets or other enzymatic targets .

Activité Biologique

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to summarize the available literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a methoxy group and a pyrimidine derivative, which are significant for its biological interactions.

Recent studies suggest that compounds similar to 1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea target specific proteins involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs). For instance, a related phenyl-urea compound was shown to inhibit PBP4 in Staphylococcus aureus, which is crucial for its pathogenicity and antibiotic resistance mechanisms .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has indicated that modifications to the urea and phenyl groups can significantly affect the binding affinity and biological activity of similar compounds. The presence of electron-donating groups such as methoxy enhances the compound's interaction with target proteins, leading to increased potency against bacterial strains .

Antimicrobial Activity

1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating osteomyelitis and other infections caused by resistant strains . The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may exhibit anti-inflammatory activity. Research on similar pyrimidine derivatives has highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For instance, certain derivatives showed IC50 values in the low micromolar range against COX enzymes, indicating significant anti-inflammatory potential .

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Osteomyelitis : A study demonstrated that phenyl-urea derivatives targeting PBP4 could effectively reduce infection severity in murine models of osteomyelitis. The results indicated a reduction in bacterial load and improved healing outcomes .

- Anti-inflammatory Testing : In vivo tests using carrageenan-induced paw edema models revealed that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to standard treatments like indomethacin, with effective doses showing significant reductions in inflammation markers .

Data Table: Biological Activities Summary

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.